molecular formula C14H20BF2NO2 B1378066 6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane CAS No. 1190988-97-6

6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane

Cat. No. B1378066
M. Wt: 283.12 g/mol
InChI Key: LPKLQPZPVJFHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-BDF-1,3,6,2-DDB, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a dioxazaborocane, which is an organoboron compound composed of carbon, oxygen, and boron atoms. 6-BDF-1,3,6,2-DDB has unique properties that make it a promising candidate for various scientific and medical applications.

Scientific Research Applications

Synthesis and Functionalization

  • Ortho-functionalized Arylboronic Acids and Benzo[c][2,1]oxaboroles Synthesis : The compound is used in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which display a high rotational barrier around the Caryl bond. This process involves the ortho-lithiated derivative of protected phenylboronic acid and presents a practical approach to these compounds, showcasing its utility in complex organic synthesis (Da̧browski et al., 2007).
  • Halogenated Arylboronic Acids Production : The compound is pivotal in the synthesis of functionalized halogenated arylboronic acids through deprotonative lithiation and subsequent reactions with electrophiles. This indicates its importance in producing a range of boronic acid derivatives (Durka et al., 2009).

Structural Studies and Material Development

  • Boron-Lithium Bimetallic Intermediates and Arylboronic Acids : The compound's behavior in Br/Li exchange reactions and the successful generation of dilithiophenyl boronate species demonstrate its utility in creating bimetallic intermediates and functionalized arylboronic acids. This is critical for developing new materials and understanding the reactivity of boronate groups (Durka et al., 2013).
  • Heterocyclic Systems Formation : The conversion into lithio derivatives and subsequent reactions highlight the compound's role in synthesizing heterocyclic systems like pyridoxaboroles, which are essential in creating complex molecular structures with unique bonding and structural motifs (Steciuk et al., 2015).

Molecular Structure and Conformation

  • Investigation of Chiral Vinyldioxazaborocanes : The compound's derivatives have been studied for their potential in asymmetric reactions, focusing on the N-B donor-acceptor bond length and its implications for molecular conformation and reactivity (Olmstead et al., 2006).
  • Boron-Nitrogen Interaction Studies : Arylboronic azaesters' structural and physicochemical properties are heavily influenced by the properties of the B-N bond. The compound serves as a model to study this interaction, which is crucial for understanding the molecular behavior and reactivity of boronic compounds (Durka et al., 2010).

properties

IUPAC Name

6-butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BF2NO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLQPZPVJFHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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